molecular formula C8H17N3O3S B2576755 4-(Piperazine-1-sulfonyl)-morpholine CAS No. 5625-93-4

4-(Piperazine-1-sulfonyl)-morpholine

Cat. No.: B2576755
CAS No.: 5625-93-4
M. Wt: 235.3
InChI Key: GUOAAJLZOUGPKJ-UHFFFAOYSA-N
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Description

4-(Piperazine-1-sulfonyl)-morpholine is a heterocyclic organic compound that features both piperazine and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperazine and morpholine rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazine-1-sulfonyl)-morpholine typically involves the reaction of piperazine with morpholine in the presence of a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions. For example, piperazine can be reacted with morpholine in the presence of a sulfonyl chloride like tosyl chloride in a solvent such as dichloromethane (DCM) at low temperatures (0-10°C) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazine-1-sulfonyl)-morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures (50-70°C).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

4-(Piperazine-1-sulfonyl)-morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperazine-1-sulfonyl)-morpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazine-1-sulfonyl)-pyridine
  • 4-(Piperazine-1-sulfonyl)-benzene
  • 4-(Piperazine-1-sulfonyl)-quinoline

Uniqueness

4-(Piperazine-1-sulfonyl)-morpholine is unique due to the presence of both piperazine and morpholine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles allows for a broader range of interactions with biological targets and greater versatility in chemical synthesis compared to compounds with only one of these rings .

Properties

IUPAC Name

4-piperazin-1-ylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOAAJLZOUGPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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